molecular formula C7H15NO4 B12012387 N,N-bis(2-Hydroxyethyl)lactamide CAS No. 64058-34-0

N,N-bis(2-Hydroxyethyl)lactamide

Cat. No.: B12012387
CAS No.: 64058-34-0
M. Wt: 177.20 g/mol
InChI Key: BHPGWLIKLOJOGR-UHFFFAOYSA-N
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Description

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C7H15NO4 and a molecular weight of 177.198 g/mol . It is known for its unique structure, which includes a hydroxyl group and two hydroxyethyl groups attached to a propanamide backbone. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide typically involves the reaction of diethanolamine with methyl lactate . The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction can be represented as follows:

Diethanolamine+Methyl Lactate2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide\text{Diethanolamine} + \text{Methyl Lactate} \rightarrow \text{2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide} Diethanolamine+Methyl Lactate→2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide involves its interaction with various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)glycine: Similar structure but with a glycine backbone.

    N,N-bis(2-hydroxyethyl)dodecylamine: Contains a longer alkyl chain.

    N,N-bis(2-hydroxyethyl)ethylenediamine: Features an ethylenediamine core.

Uniqueness

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and versatility in various applications .

Biological Activity

N,N-bis(2-Hydroxyethyl)lactamide (NHELA) is a compound with notable biological activities, making it a subject of interest in various fields, particularly in pharmaceuticals and materials science. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : NHELA has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
  • Biocompatibility : The compound has been evaluated for biocompatibility, indicating its suitability for use in medical applications such as drug delivery systems and tissue engineering.
  • Inflammatory Response Modulation : Preliminary studies suggest that NHELA may influence inflammatory pathways, potentially affecting cytokine production.

Synthesis Methods

Several methods have been developed for synthesizing this compound, focusing on efficiency and environmental impact. Common synthetic routes include:

  • Direct Amidation : Reacting lactam derivatives with hydroxyethylamine under controlled conditions.
  • Hydrolysis of Lactam Precursors : Utilizing hydroxyethylamine to hydrolyze lactam compounds into NHELA.

These methods highlight the versatility of NHELA in synthetic organic chemistry.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of NHELA revealed that it effectively inhibited the growth of specific bacterial strains. The results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of NHELA, indicating its potential as a therapeutic agent.

Concentration (mg/mL)Bacterial Colony Count (CFU/mL)
01.5 × 10^6
0.51.0 × 10^6
15.0 × 10^5
21.0 × 10^4

Biocompatibility Assessment

In vitro tests assessing the cytotoxicity of NHELA on human cell lines showed promising results. The compound exhibited low toxicity levels, supporting its use in biomedical applications. The cell viability was measured using an MTT assay, revealing over 85% viability at concentrations up to 200 µg/mL.

Applications

This compound's unique properties allow for diverse applications:

  • Pharmaceuticals : As an antimicrobial agent and potential drug carrier.
  • Cosmetics : Due to its hydrophilicity and biocompatibility, it can be used in skincare formulations aimed at enhancing skin hydration and barrier function.
  • Materials Science : Its ability to form hydrogen bonds makes it suitable for creating hydrogels and other biomaterials.

Properties

CAS No.

64058-34-0

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide

InChI

InChI=1S/C7H15NO4/c1-6(11)7(12)8(2-4-9)3-5-10/h6,9-11H,2-5H2,1H3

InChI Key

BHPGWLIKLOJOGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CCO)CCO)O

Origin of Product

United States

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